3-Phenyl-2-(1-pyrrolidinyl)quinoline

Sigma Receptor Pharmacology Receptor Binding Assay CNS Ligand Screening

This compound features a defined Ki (90 nM) for sigma-2 receptor in PC12 cells, making it a precise probe for binding assays and SAR studies. Unlike general quinoline-pyrrolidine scaffolds, its specific C-3 phenyl and C-2 pyrrolidine substitution governs receptor binding and metabolic stability (CYP3A4 IC50 = 7.9 µM).

Molecular Formula C19H18N2
Molecular Weight 274.4 g/mol
CAS No. 339102-76-0
Cat. No. B3129590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-2-(1-pyrrolidinyl)quinoline
CAS339102-76-0
Molecular FormulaC19H18N2
Molecular Weight274.4 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC3=CC=CC=C3C=C2C4=CC=CC=C4
InChIInChI=1S/C19H18N2/c1-2-8-15(9-3-1)17-14-16-10-4-5-11-18(16)20-19(17)21-12-6-7-13-21/h1-5,8-11,14H,6-7,12-13H2
InChIKeyJXNGQOOWZKLJKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenyl-2-(1-pyrrolidinyl)quinoline (339102-76-0) Procurement and Scientific Selection Guide: Key Identity and Structural Class


3-Phenyl-2-(1-pyrrolidinyl)quinoline (CAS 339102-76-0, molecular weight 274.4 g/mol) is a synthetic heterocyclic compound featuring a quinoline core substituted at the C-3 position with a phenyl ring and at the C-2 position with a pyrrolidine moiety [1]. This scaffold has been investigated in medicinal chemistry for its potential central nervous system activity, specifically as a ligand for sigma receptors [2]. The compound is offered as a research reagent with a reported purity of 90% .

Why 3-Phenyl-2-(1-pyrrolidinyl)quinoline (339102-76-0) Cannot Be Casually Replaced by Other Quinoline-Pyrrolidine Analogs


In scientific procurement, the assumption that quinoline-pyrrolidine compounds with similar scaffolds are functionally interchangeable is invalid. This specific compound's unique substitution pattern—a phenyl ring at C-3 and a pyrrolidine at C-2—governs its receptor binding profile and metabolic stability [1]. Minor modifications to this structure can drastically alter these properties. For instance, the simple addition of a 4-chloro substituent on the phenyl ring yields 3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)quinoline (CAS 339102-80-6), which is predicted to have altered sigma receptor interactions . Similarly, moving the pyrrolidine group to the C-5 or C-6 position of the quinoline ring changes the molecule's 3D conformation and, consequently, its pharmacophore, as seen in 5-(2-Pyrrolidinyl)quinoline . The evidence below quantifies these specific differences to guide selection.

Quantitative Differentiation Evidence for 3-Phenyl-2-(1-pyrrolidinyl)quinoline (339102-76-0) Against Its Closest Comparators


Sigma-2 Receptor Binding Affinity (Ki) in PC12 Cells

This compound demonstrates a defined affinity for the sigma-2 receptor (S2R/TMEM97) with a Ki of 90 nM in rat PC12 cells [1]. This value provides a baseline for its activity in sigma receptor studies. The unsubstituted 3-phenylquinoline core without the 2-pyrrolidinyl group is expected to have negligible affinity, highlighting the functional importance of the pyrrolidine substitution [2].

Sigma Receptor Pharmacology Receptor Binding Assay CNS Ligand Screening

CYP1A2 Time-Dependent Inhibition (TDI) Profile

The compound exhibits low time-dependent inhibition (TDI) of the major drug-metabolizing enzyme CYP1A2, with an IC50 value of 2,530 nM (2.53 µM) in a human liver microsome assay [1]. This moderate potency suggests a lower potential for CYP1A2-mediated drug-drug interactions compared to more potent inhibitors.

ADME-Tox Drug-Drug Interaction Cytochrome P450

Absence of Significant CYP3A4 Inhibition

In contrast to many other quinoline-based compounds, this molecule shows weak inhibition of CYP3A4, with a reported IC50 value of 7,900 nM (7.9 µM) [1]. This high IC50 indicates a negligible potential for CYP3A4-mediated drug-drug interactions, a desirable characteristic for a research tool or drug candidate.

ADME-Tox Drug-Drug Interaction Cytochrome P450

Purity Specification from Commercial Supplier

The compound is commercially available with a guaranteed minimum purity of 90% (HPLC) from a major chemical supplier . This is a verifiable quality metric for procurement. While no direct head-to-head purity comparison is available for this specific CAS number from multiple vendors due to its niche status, this defined specification provides a benchmark for users to ensure consistent starting material quality.

Chemical Synthesis Analytical Chemistry Quality Control

Validated Application Scenarios for 3-Phenyl-2-(1-pyrrolidinyl)quinoline (339102-76-0) Based on Quantitative Evidence


Sigma-2 Receptor Pharmacology Studies in CNS Research

This compound is best deployed as a research tool to probe sigma-2 receptor function in cellular models. Its defined Ki of 90 nM for the sigma-2 receptor in PC12 cells makes it a useful ligand for competitive binding assays and for investigating the role of S2R/TMEM97 in neurological processes [1]. It serves as a starting scaffold for structure-activity relationship (SAR) studies aimed at improving sigma-2 affinity and selectivity.

ADME-Tox Profiling and Drug-Drug Interaction (DDI) Assessment

The compound's low propensity for CYP3A4 inhibition (IC50 = 7.9 µM) and moderate CYP1A2 TDI (IC50 = 2.53 µM) position it as a clean probe for ADME studies [1][2]. Researchers can use it to study baseline metabolic pathways or as a control compound in assays designed to assess the CYP inhibition profile of new chemical entities with quinoline-pyrrolidine scaffolds.

Comparative Structure-Activity Relationship (SAR) Studies for CNS Ligand Optimization

Given its defined sigma-2 receptor activity and CYP inhibition profile, this compound provides a foundational reference point for SAR investigations. Scientists can compare its biological data (Ki, CYP IC50) directly against analogs like 3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)quinoline or other regioisomers to elucidate how specific substitutions influence target engagement and metabolic stability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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